molecular formula C24H26N4O2S B2484829 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-75-4

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2484829
CAS No.: 868219-75-4
M. Wt: 434.56
InChI Key: DEZMOXDFNQNIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Research has focused on synthesizing new compounds within this chemical class and evaluating their anti-inflammatory activities. For instance, Tozkoparan et al. (2001) synthesized new compounds having structures related to thiazolo[3,2-b]-1,2,4-triazol-5(6H)-ones and assessed their anti-inflammatory activity, finding some compounds to exhibit higher activity than standard drugs without causing stomach reactions (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001).

Anticancer and Molecular Docking Studies

Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, exploring their tautomeric properties, conformations, and anticancer properties through molecular docking studies. This research highlighted the potential anti-cancer activities of these compounds, showing strong binding affinities in molecular docking analyses (Karayel, 2021).

Anticonvulsant Activity

Vijaya Raj and Narayana (2006) described the synthesis of thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones with promising anticonvulsant activity, highlighting the potential of these compounds in treating convulsive disorders (Vijaya Raj & Narayana, 2006).

Antimicrobial Activities

Research by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that some synthesized compounds possess good to moderate activities against tested microorganisms, suggesting their potential in antimicrobial therapy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

In the field of materials science, Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives on mild steel in HCl, demonstrating the utility of these compounds in protecting industrial materials from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-30-20-9-7-19(8-10-20)21(22-23(29)28-24(31-22)25-16-26-28)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,18,21,29H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZMOXDFNQNIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.